2-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
Compounds like “2-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” belong to a class of organic compounds known as benzamides, which are amides in which the nitrogen atom is conjugated to a benzene ring . They are used in a wide range of applications, including pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The bromine atom and the ethoxyphenyl group could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of a compound like this would consist of a benzene ring attached to an amide group, with various substituents on the benzene ring and the nitrogen of the amide .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For example, the bromine atom could be replaced by other groups in a substitution reaction . The amide group could also be hydrolyzed to produce a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a bromine atom .Scientific Research Applications
Synthesis and Characterization
Novel Compound Synthesis
Research efforts have focused on synthesizing novel compounds, including benzamide derivatives, for potential pharmacological applications. For example, the synthesis and characterization of various N-allyl-4-piperidyl benzamide derivatives have been explored, highlighting the methods for creating new compounds with specific structural features (Cheng De-ju, 2014).
Antimicrobial Activity
Some studies have synthesized and evaluated the antimicrobial activity of substituted benzamide derivatives, underscoring the potential for these compounds in developing new antibacterial and antifungal agents (M. Vijaya Laxmi, G. Ravi, A. Nath, 2019).
Pharmacological Potential
CCR5 Antagonists
Research into non-peptide CCR5 antagonists, crucial for HIV treatment strategies, has led to the synthesis of novel benzamide derivatives. These studies demonstrate the application of brominated benzamide compounds in designing inhibitors targeting specific receptors (H. Bi, 2015).
Anticancer and Immunomodulatory Activities
Certain novel thiazolo benzimidazole derivatives, structurally related to benzamides, have been synthesized and shown to possess significant anticancer and immunomodulatory activities. This research highlights the potential therapeutic applications of these compounds in cancer treatment and immune system modulation (H. Abdel‐Aziz, A. Gamal-Eldeen, N. Hamdy, I. Fakhr, 2009).
Material Science Applications
- Characterization and Material Development: Studies also involve the synthesis and detailed characterization of benzamide derivatives and their metal complexes, contributing to the understanding of their structural properties and potential applications in material science (G. Binzet, N. Külcü, U. Flörke, H. Arslan, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-2-28-16-9-7-15(8-10-16)19-11-12-20(26)25(24-19)14-13-23-21(27)17-5-3-4-6-18(17)22/h3-12H,2,13-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKYZPVNRJGWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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